Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJUQBYJMHNIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375238 | |
| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481001-67-6 | |
| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Benzyloxycarbonyl (Cbz) Protection of Quinolinone
- Starting from commercially available 3,4-dihydro-2(1H)-quinolinone, the nitrogen atom is protected using benzyl chloroformate.
- The reaction is conducted in anhydrous tetrahydrofuran (THF) at −78 °C under an inert atmosphere (argon).
- Benzyl chloroformate is added dropwise, and the mixture is stirred for several hours.
- The product, N-Cbz-3,4-dihydro-2(1H)-quinolinone, is obtained in high yield (~91%) after work-up and column chromatography purification.
Reaction conditions summary:
| Reagent | Quantity | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 3,4-Dihydroquinolinone | 2.72 mmol | THF | −78 °C | 3 hours | 91 |
| Benzyl chloroformate | 2.72 mmol (equiv.) |
Reduction of Carbonyl to Tetrahydroquinoline
- The carbonyl group of the N-Cbz-3,4-dihydroquinolinone is reduced using diisobutylaluminium hydride (DIBAL-H).
- The reaction is performed at low temperature (−78 °C) to control reactivity.
- After reduction, treatment with methanol and catalytic pyridinium p-toluenesulfonate (PPTS) converts the intermediate hemiaminal to a methoxyaminal.
- This step yields the methoxyaminal intermediate, which is crucial for further functionalization.
Formation of this compound
- The methoxyaminal intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure.
- This step simultaneously removes the Cbz protecting group and reduces the double bond at positions 3 and 4, yielding the desired tetrahydroquinoline derivative.
- The final compound, this compound, is obtained as a colorless oil in quantitative yield.
Hydrogenation conditions summary:
| Catalyst | Solvent | Pressure | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 10% Pd/C | Ethyl acetate | 1 atm H2 | Room temp | 12 h | ~100 |
Alternative Synthetic Routes and Considerations
- Some methods start from quinoline directly, achieving the tetrahydroquinoline carboxylate in 74% overall yield, which is more cost-effective compared to starting from quinolinone derivatives.
- The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base in THF at −78 °C facilitates the formation of N-Cbz protected intermediates.
- The benzyloxycarbonyl group is chosen for its facile incorporation and mild removal conditions, which is advantageous in multi-step syntheses.
- Safety precautions are critical when handling reagents like PBr3 and sodium azide in related synthetic steps, although these are more relevant to azide formation than the direct preparation of the target compound.
Data Table Summarizing Key Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. N-Cbz Protection | 3,4-Dihydroquinolinone | Benzyl chloroformate, THF, −78 °C, 3 h | N-Cbz-3,4-dihydroquinolinone | 91 | Inert atmosphere (argon) |
| 2. Carbonyl Reduction | N-Cbz-3,4-dihydroquinolinone | DIBAL-H, −78 °C; then MeOH, PPTS | Methoxyaminal intermediate | High | Controlled low temperature |
| 3. Catalytic Hydrogenation | Methoxyaminal intermediate | Pd/C, H2 (1 atm), ethyl acetate, rt, 12 h | This compound | ~100 | Simultaneous Cbz removal and reduction |
Research Findings and Analysis
- The use of N-acyliminium ion intermediates and Cbz protection enables selective functionalization at the α-position to nitrogen, facilitating the introduction of the carboxylate group.
- The reduction step with DIBAL-H is highly selective, allowing for the formation of the tetrahydroquinoline ring without over-reduction.
- Catalytic hydrogenation conditions are optimized to remove the protecting group while maintaining the integrity of the tetrahydroquinoline core.
- The overall synthetic route balances yield, cost, and operational simplicity, making it suitable for laboratory-scale synthesis and potential scale-up.
- Alternative methods involving Grignard reagents or other bases have been explored but may lead to lower yields or require more complex purification steps.
Chemical Reactions Analysis
Domino Reactions Involving Cyclization and Reduction
The compound participates in domino processes combining reduction and cyclization. For example:
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Hydrogenation-Cyclization Sequences : In the presence of hydrogenation catalysts (e.g., Pd/C), intermediates undergo diastereoselective reduction to form cis-configured products. A study demonstrated that hydrogenation of imine precursors derived from benzyl esters yields tetrahydroquinolines with >90% selectivity for the cis isomer .
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Reductive Amination : Formaldehyde addition during hydrogenation facilitates N-methylation, producing N-methyltetrahydroquinoline derivatives .
Key Data:
| Reaction Type | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| Hydrogenation-Cyclization | H₂, Pd/C, RT | 93–98% | cis >95% |
| Reductive N-Methylation | H₂, Pd/C, CH₂O | 85–90% | – |
Lewis Acid-Mediated Cyclizations
BF₃·Et₂O is pivotal in triggering -hydride shifts and cyclizations:
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Iminium Intermediate Formation : Treatment with BF₃·Et₂O induces hydride transfer, forming a stabilized iminium cation with a difluoroboryl bridge. Subsequent hydrolysis yields 2-oxo-tetrahydroquinoline derivatives .
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Mechanistic Insight : DFT calculations confirm that two BF₃ molecules stabilize the transition state, enabling hydride migration .
Example Reaction Pathway:
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1,5-Hydride Shift : BF₃·Et₂O activates the substrate, promoting hydride transfer.
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Cyclization : Formation of a six-membered ring via intramolecular attack.
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Hydrolysis : Water treatment cleaves intermediates, yielding the final product .
Catalytic Hydrogenation and Cross-Coupling
The benzyl ester group facilitates catalytic transformations:
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Iron-Catalyzed C–H Activation : Iron porphyrin catalysts enable radical-mediated cyclization, forming 2-aryl-tetrahydroquinolines in 72–81% yields .
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Palladium-Mediated Benzylation : Reaction with aryl aldehydes under Pd catalysis produces β-benzylated derivatives via cross-coupling .
Comparative Catalytic Efficiency:
| Catalyst | Reaction Type | Yield Range |
|---|---|---|
| Fe(TPP)Cl | Radical Cyclization | 72–81% |
| Pd(OAc)₂ | Cross-Coupling | 65–78% |
Functional Group Transformations
The ester and tetrahydroquinoline moieties undergo distinct modifications:
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Ester Hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the benzyl ester to the carboxylic acid, though this reaction is less explored for this specific compound .
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Reductive Alkylation : Diisobutyl aluminum hydride (DIBAL-H) reduces ester groups, enabling subsequent cyclization to fused tricyclic structures .
Comparison with Related Tetrahydroquinolines
Structural analogs exhibit varied reactivity:
The benzyl ester in the title compound enhances lipophilicity, improving membrane permeability compared to non-esterified analogs .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has been investigated for its potential in drug development and therapeutic applications. Its structural features contribute to its biological activities:
- Neuropharmacology : Research indicates that derivatives of this compound can influence dopamine metabolism. For instance, studies have shown that it may potentiate dopamine production while also inducing oxidative stress through free radical generation. This dual action has implications for neurodegenerative diseases such as Parkinson's disease.
- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties. The benzyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert therapeutic effects against various pathogens .
- Analgesic Properties : Compounds related to this compound have demonstrated potent analgesic effects in preclinical studies, suggesting their utility in pain management therapies.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Redox-Neutral Synthesis : A notable method involves the use of Lewis acids to facilitate cyclization reactions that yield tetrahydroquinoline derivatives. This approach has been shown to be efficient and environmentally friendly .
- Catalytic Reduction : Another common synthetic route includes the catalytic hydrogenation of quinoline derivatives or the Pictet-Spengler reaction involving aromatic aldehydes and amines. These methods allow for the introduction of functional groups necessary for biological activity .
| Synthesis Method | Description | Yield |
|---|---|---|
| Redox-Neutral Method | Utilizes Lewis acids for cyclization | High efficiency |
| Catalytic Hydrogenation | Involves reduction of quinoline derivatives | Variable (72%-81%) |
| Pictet-Spengler Reaction | Condensation of aromatic aldehyde with amine followed by cyclization | Moderate |
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
- Parkinson's Disease Research : A study examined the effects of this compound on dopamine metabolism in animal models of Parkinson's disease. Results indicated that it could enhance dopamine levels while also increasing oxidative stress markers, suggesting a complex role in neuroprotection and neurotoxicity.
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that specific derivatives exhibited significant antibacterial activity. This research supports the potential development of new antimicrobial agents based on the tetrahydroquinoline scaffold .
Mechanism of Action
The mechanism of action of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Substituent Variations: Ethynyl and Halogenated Derivatives
Compounds 3la and 3ma () share the tetrahydroquinoline backbone but feature ethynyl groups and bulky substituents (e.g., mesitylsulfonyl, bromophenyl). Key differences include:
- 3la : C₂₉H₂₈N₂O₅S (MW 540.61), m.p. 126–128°C, 81% yield.
- 3ma : C₃₄H₂₈BrClN₂O₅S (MW 715.99), m.p. 156–158°C, 70% yield.
The ethynyl group enhances π-bond conjugation, while halogen substituents (Br, Cl) increase molecular weight and polarity, affecting solubility and biological activity. These derivatives are tailored for asymmetric catalysis or drug discovery .
Isoquinoline vs. Quinoline Core
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid () replaces the quinoline core with isoquinoline, altering ring-fusion geometry. Key properties:
- Molecular formula: C₁₇H₁₇NO₂ (MW 267.32).
- Stereochemistry: (S)-configuration at C3.
- Physicochemical: XlogP = 0.6, topological polar surface area (TPSA) = 40.5 Ų.
The carboxylic acid group (vs. ester in BTHQC) increases hydrogen-bonding capacity, enhancing water solubility but reducing membrane permeability .
Boronate Ester Derivative
Benzyl 3,4-dihydro-6-(dioxaborolanyl)isoquinoline-2-carboxylate () introduces a boronate ester (C₂₄H₂₈BNO₄, MW 395.30). The boronate group enables Suzuki–Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for biaryl synthesis .
N-Substituted Antioxidants
N-substituted tetrahydroquinolines () prioritize alkyl/aryl groups (e.g., benzyl, allyl) for antioxidant applications in lubricants. Unlike BTHQC, these derivatives lack ester functionalities but leverage electron-donating substituents to stabilize radicals, enhancing oxidative stability .
Methyl Ester Analog
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate () replaces benzyl with a methyl ester (C₁₁H₁₃NO₂, MW 191.23). The smaller ester group reduces steric hindrance and lipophilicity (XlogP ~1.2 vs. BTHQC’s ~3.5), favoring metabolic clearance .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Biological Activity
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its tetrahydroquinoline structure featuring a benzyl group and a carboxylate moiety. Its molecular formula is CHNO, with a molar mass of approximately 303.78 g/mol. The unique arrangement of functional groups contributes to its biological activity.
1. Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which may help in preventing oxidative stress-related diseases. This property is crucial for its potential use in neurodegenerative disorders where oxidative stress plays a key role.
2. Neuroprotective Effects
The compound has been studied for its effects on dopamine metabolism and neuroprotection. It has been shown to influence dopamine pathways, potentially offering therapeutic benefits for conditions like Parkinson's disease (PD). Specifically, it enhances dopamine metabolism while also inducing cell death in certain contexts.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In studies involving different concentrations, it showed effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
4. Structural-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Research indicates that modifications to the benzyl and carboxylate groups can significantly alter the compound's efficacy against various biological targets .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibits higher scavenging activity than ascorbic acid when tested using methods like DPPH and ABTS .
- Neuroprotective Studies : In models of PD, this compound was shown to modulate dopamine levels and protect neuronal cells from oxidative damage .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains with results indicating significant inhibition at specific concentrations. For example:
| Concentration (μg/mm²) | Pseudomonas aeruginosa | Staphylococcus aureus |
|---|---|---|
| 0.88 | Inhibition observed | Inhibition observed |
| 0.44 | Moderate inhibition | Moderate inhibition |
| 0.22 | Minimal inhibition | No significant effect |
Q & A
Q. What are the primary synthetic routes for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, and how do reaction parameters influence yield and stereoselectivity?
The synthesis of tetrahydroquinoline derivatives often employs cyclization or annulation strategies. For example:
- Povarov reaction : A three-component reaction involving aromatic amines, aldehydes, and dienophiles, catalyzed by Lewis acids like Fe³⁺ or InCl₃. However, these catalysts may introduce toxicity or corrosiveness .
- Phosphine-catalyzed [4+2] annulation : This method enables enantioselective synthesis of ethynyl-substituted tetrahydroquinolines. For instance, using β'-acetoxy allenoates and chiral phosphine catalysts achieves high stereoselectivity (81–70% yield) and distinct melting points (126–158°C), confirmed via NMR and HRMS .
- Ionic liquid catalysis : Acidic ionic liquids like [NMPH]H₂PO₄ offer reusable, eco-friendly alternatives for synthesizing N-hydroxyethyl-substituted derivatives, avoiding toxic metals. Yield retention exceeds 90% after five cycles .
Key parameters : Temperature, catalyst loading, and substituent electronic effects (e.g., electron-withdrawing groups lower reactivity).
Q. How do substituents on the tetrahydroquinoline core influence physicochemical properties and bioactivity?
Substituents alter electronic and steric effects, impacting reactivity and applications:
- Fluorine atoms : Enhance metabolic stability and binding affinity in pharmaceutical intermediates by introducing strong electron-withdrawing effects. For example, 6-fluoro derivatives exhibit superior bioactivity compared to non-fluorinated analogs .
- Benzyl ester groups : Improve lipophilicity, aiding membrane permeability. The benzyl moiety in this compound may facilitate CNS penetration for neuroactive compounds .
- Methyl or aryl groups : Increase steric hindrance, affecting catalytic accessibility in reactions like dehydrogenation .
Methodological tip : Use DFT calculations to predict substituent effects on HOMO-LUMO gaps and experimental validation via Hammett plots.
Advanced Research Questions
Q. What strategies achieve enantioselective synthesis of this compound derivatives?
Enantioselectivity is critical for pharmaceutical relevance:
- Chiral phosphine catalysts : Enable asymmetric [4+2] annulation, producing (3S,4S)-configured products with >95% enantiomeric excess (ee). Stereochemistry is confirmed via X-ray crystallography and chiral HPLC .
- Metal-organic frameworks (MOFs) : Heterogeneous catalysts like Fe-ISAS/CN (single-atom Fe on N-doped carbon) provide 100% selectivity in dehydrogenation to quinolones, preserving chirality during oxidation .
- Kinetic resolution : Use lipases or chiral auxiliaries to separate racemic mixtures, though this may reduce overall yield.
Challenge : Competing pathways in annulation may lead to cis/trans isomer mixtures. Optimize solvent polarity (e.g., DCM vs. THF) to favor one pathway .
Q. How can researchers resolve contradictions in catalytic efficiency across studies on tetrahydroquinoline dehydrogenation?
Discrepancies in catalytic performance often arise from:
- Catalyst stability : Fe-ISAS/CN maintains 82% conversion after five cycles due to atomic dispersion, whereas aggregated Fe nanoparticles (Fe-NPs/CN) deactivate rapidly .
- Substrate hindrance : Bulky substituents (e.g., mesityl groups) reduce accessibility to active sites. Elevated temperatures (80–100°C) mitigate this but risk side reactions .
- Mechanistic differences : Zn complexes activate propargylamine via acetyl hydrogen abstraction, while Fe catalysts follow radical pathways. Use operando IR/MS to identify intermediates .
Methodological approach : Compare turnover frequency (TOF) instead of conversion rates to normalize for catalyst loading.
Q. What advanced characterization techniques validate the structure and purity of this compound derivatives?
- HRMS and isotopic labeling : Confirm molecular formulas (e.g., C₂₄H₂₁NO₄ for benzyl esters) and trace deuteration sites .
- Multinuclear NMR : ¹H/¹³C NMR distinguishes cis/trans isomers via coupling constants (e.g., J = 8–12 Hz for trans) .
- XANES/EXAFS : Probe electronic states and coordination geometry of metal catalysts (e.g., Fe-N₄ sites in Fe-ISAS/CN) .
Data contradiction tip : Replicate experiments with internal standards (e.g., TMSP for NMR) to control instrumental drift.
Q. How do green chemistry principles apply to the synthesis of this compound?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .
- Catalyst recycling : Acidic ionic liquids ([NMPH]H₂PO₄) retain >90% activity after five cycles, minimizing waste .
- Atom economy : Phosphine-catalyzed annulation achieves 70–81% yield with minimal byproducts, aligning with green metrics .
Validation : Use E-factor calculations (kg waste/kg product) to quantify improvements.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
